molecular formula C19H24N2O3S2 B2948941 N-(2,5-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide CAS No. 1105236-89-2

N-(2,5-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Cat. No. B2948941
CAS RN: 1105236-89-2
M. Wt: 392.53
InChI Key: AASLYCUMASUTQR-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide, also known as DMTTPA, is a compound that has gained interest in scientific research due to its potential therapeutic applications. DMTTPA is a piperidine derivative that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is not fully understood, but it is believed to act as a neuroprotective agent. N-(2,5-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide has been shown to increase the levels of glutathione, an antioxidant that plays a critical role in protecting cells from oxidative stress. This may be one of the ways in which N-(2,5-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide exerts its neuroprotective effects.
Biochemical and Physiological Effects:
In addition to its neuroprotective properties, N-(2,5-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide has been found to have other biochemical and physiological effects. Research has shown that N-(2,5-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide can reduce inflammation and oxidative stress in cells, which may be beneficial for the treatment of a variety of conditions. Additionally, N-(2,5-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide has been found to have a protective effect on mitochondria, the energy-producing organelles within cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,5-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide in lab experiments is its ability to cross the blood-brain barrier. This makes it a useful tool for studying the effects of potential neuroprotective agents. However, there are also limitations to using N-(2,5-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide in lab experiments. For example, the compound is relatively unstable and can degrade over time, making it difficult to work with.

Future Directions

There are several potential future directions for research on N-(2,5-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide. One area of interest is the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of N-(2,5-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide and how it exerts its neuroprotective effects. Finally, there is a need for more research on the stability and pharmacokinetics of N-(2,5-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide, which could help to inform its potential use as a therapeutic agent.
Conclusion:
N-(2,5-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a compound that has gained interest in scientific research due to its potential therapeutic applications. The compound has been synthesized through a multi-step process and has been studied for its neuroprotective, antioxidant, and anti-inflammatory properties. N-(2,5-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide has the ability to cross the blood-brain barrier, making it a promising candidate for the treatment of brain-related diseases. However, there are also limitations to using N-(2,5-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide in lab experiments, and further research is needed to fully understand its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(2,5-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide involves several steps, including the reaction of 2,5-dimethylphenylamine with acetic anhydride to form N-(2,5-dimethylphenyl)acetamide. The resulting compound is then reacted with thiophene-2-sulfonyl chloride to form N-(2,5-dimethylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide. Finally, the addition of piperidine to the reaction mixture results in the formation of N-(2,5-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. Research has shown that N-(2,5-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide has the ability to cross the blood-brain barrier, making it a promising candidate for the treatment of brain-related diseases. Additionally, N-(2,5-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide has been found to have antioxidant and anti-inflammatory properties, which may also make it useful for the treatment of other conditions.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S2/c1-14-8-9-15(2)17(12-14)20-18(22)13-16-6-3-4-10-21(16)26(23,24)19-7-5-11-25-19/h5,7-9,11-12,16H,3-4,6,10,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASLYCUMASUTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

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